MLN120B dihydrochloride

IKKβ inhibition NF-κB pathway Kinase assay

MLN120B dihydrochloride (1782573-78-7) is an ATP-competitive, orally active IKKβ inhibitor. Its >1000-fold selectivity over IKKα and absence of activity against 30+ other kinases eliminate confounding off-target effects, making it the definitive tool for canonical NF-κB pathway studies in myeloma and rheumatoid arthritis models. Select for unambiguous target validation.

Molecular Formula C19H17Cl3N4O2
Molecular Weight 439.7 g/mol
Cat. No. B1147984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLN120B dihydrochloride
SynonymsN-(6-Chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methyl-3-pyridinecarboxamide Dihydrochloride;  ML 120B Dihydrochloride;  MLN 120B Dihydrochloride
Molecular FormulaC19H17Cl3N4O2
Molecular Weight439.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4.Cl.Cl
InChIInChI=1S/C19H15ClN4O2.2ClH/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16;;/h3-9,23H,1-2H3,(H,24,25);2*1H
InChIKeyAWKOVWFBTRXQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MLN120B dihydrochloride (1782573-78-7): A Highly Selective IKKβ Inhibitor for NF-κB Pathway Research


N-(6-chloro-7-methoxy-9H-pyrido[3,4-b]indol-8-yl)-2-methylpyridine-3-carboxamide dihydrochloride, commonly known as MLN120B or ML 120B, is a synthetic β-carboline-derived small molecule that functions as a potent, ATP-competitive, and orally active inhibitor of IκB kinase β (IKKβ, also designated IKK2) [1]. This compound is a key tool for investigating the canonical NF-κB signaling pathway, with reported IC50 values ranging from 45 nM to 60 nM against recombinant IKKβ in cell-free assays .

Why MLN120B dihydrochloride Cannot Be Replaced by Other IKKβ Inhibitors


Despite sharing the same nominal target, IKKβ inhibitors are not interchangeable due to significant variations in isoform selectivity, potency, and mechanism of action [1]. For instance, while BMS-345541 also inhibits IKKβ, it is an allosteric modulator with significant activity against IKKα, and SC-514 is markedly less potent . MLN120B is distinguished by its exceptional selectivity profile, lacking inhibitory activity against IKKα and a panel of over 30 other kinases at concentrations far exceeding its IKKβ IC50, a profile not matched by many other IKK inhibitors . These differences directly impact experimental outcomes and biological interpretation.

Quantitative Performance Benchmarks for MLN120B dihydrochloride


Superior Potency Against IKKβ Compared to SC-514 and BMS-345541

In cell-free enzymatic assays, MLN120B demonstrates significantly higher potency for IKKβ than the widely used inhibitors SC-514 and BMS-345541 . The IC50 for MLN120B is 45-60 nM, which is approximately 5- to 200-fold lower (more potent) than the IC50 values for the comparators, indicating a higher affinity for the target and the ability to achieve complete inhibition at lower working concentrations .

IKKβ inhibition NF-κB pathway Kinase assay

Exceptional Selectivity Profile Versus BMS-345541 and IKK-16

MLN120B exhibits a superior selectivity window compared to other IKK inhibitors . It shows no inhibitory activity against the closely related IKKα isoform (EC50 > 100 μM) and a panel of over 30 other kinases (IC50s > 50 μM), representing a >800- to >1000-fold selectivity window over its IKKβ IC50 . In contrast, BMS-345541 inhibits IKKα with an IC50 of 4 μM (a ~13-fold window), and IKK-16 inhibits IKKα with an IC50 of 200 nM (a ~5-fold window) [1].

Kinase selectivity IKK isoform Off-target

Demonstrated In Vivo Efficacy in an Orthotopic Myeloma Model

MLN120B's therapeutic potential has been validated in a clinically relevant in vivo model where it induced significant growth inhibition [1]. In a severe combined immunodeficient (SCID)-hu mouse model of multiple myeloma, oral administration of MLN120B led to a substantial reduction in tumor growth, a finding supported by its ability to inhibit myeloma cell growth in vitro in a dose-dependent manner [1][2]. This contrasts with the lack of published in vivo efficacy data for other IKKβ inhibitors like SC-514 in this specific model.

Multiple Myeloma In vivo efficacy SCID-hu model

Enhanced Synergistic Cytotoxicity with Vincristine in Lymphoma

MLN120B demonstrates a unique and quantifiable synergistic effect when combined with the chemotherapeutic agent vincristine [1]. In human follicular lymphoma cells, the combination of MLN120B and vincristine results in a significant enhancement of cytotoxicity beyond what is observed with either agent alone [1]. This property is a specific, documented feature of MLN120B and is not a general characteristic of all IKKβ inhibitors.

Lymphoma Vincristine Drug synergy

Optimal Applications for MLN120B dihydrochloride in R&D and Procurement


Target Validation in NF-κB-Driven Oncology Models

MLN120B is ideally suited for validating IKKβ as a therapeutic target in multiple myeloma and lymphoma models, both in vitro and in vivo. Its high potency and, more importantly, its exceptional selectivity over other IKK isoforms and a broad kinase panel ensure that any observed biological effects—such as the inhibition of cell growth or induction of apoptosis—can be confidently attributed to on-target IKKβ inhibition . This eliminates the ambiguity often associated with less selective tool compounds like BMS-345541 or IKK-16.

Investigating IKKβ-Specific Signaling in Inflammatory Disease Models

For researchers studying the canonical NF-κB pathway in inflammatory contexts like rheumatoid arthritis, MLN120B offers a precise tool. Its ability to potently block TNF-α-induced NF-κB activation and IκBα phosphorylation [1] makes it valuable for dissecting signaling cascades. The compound's >1000-fold selectivity window over IKKα is a critical advantage over inhibitors like BMS-345541, which will also inhibit IKKα at higher concentrations, potentially confounding the interpretation of pathway-specific contributions .

Pre-Clinical Combination Therapy Studies with Vincristine

Laboratories focused on developing novel combination therapies for B-cell malignancies should consider MLN120B for its established, synergistic interaction with vincristine [2]. This is a unique, documented attribute that distinguishes MLN120B from other IKKβ inhibitors. Using MLN120B eliminates the need for initial broad-spectrum synergy screening, allowing research programs to advance directly to more detailed mechanistic and efficacy studies in lymphoma models [2].

Oral Dosing in Murine In Vivo Efficacy Studies

MLN120B is a practical choice for in vivo pharmacodynamic and efficacy studies due to its established oral bioavailability and demonstrated activity in an orthotopic SCID-hu model of multiple myeloma [1]. The availability of published dosing and formulation protocols (e.g., 15 mg/mL in 0.5% methylcellulose) provides a validated starting point for animal experiments [1]. This reduces the experimental burden associated with pilot pharmacokinetic and tolerability studies often required for less characterized inhibitors like SC-514.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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